molecular formula C36H44N4Pd B12497474 Palladium(II) octaethylporphine

Palladium(II) octaethylporphine

Cat. No.: B12497474
M. Wt: 639.2 g/mol
InChI Key: FVPOYVGWFFRIHG-UHFFFAOYSA-N
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Description

Palladium(2+) 4,5,9,10,14,15,19,20-octaethyl-21,22,23,24-tetraazapentacyclo[16211(3),?1?,(1)(1)1(1)(3),(1)?]tetracosa-1(20),2,4,6(24),7,9,11(23),12,14,16,18-undecaene-21,22-diide is a complex organometallic compound This compound is notable for its unique structure, which includes multiple ethyl groups and a tetraazapentacyclo framework

Preparation Methods

The synthesis of palladium(2+) 4,5,9,10,14,15,19,20-octaethyl-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(20),2,4,6(24),7,9,11(23),12,14,16,18-undecaene-21,22-diide typically involves the reaction of palladium(II) chloride with a suitable ligand precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Palladium(2+) can be oxidized to higher oxidation states under specific conditions.

    Reduction: It can be reduced to palladium(0) using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Ligands in the compound can be substituted with other ligands through ligand exchange reactions. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Palladium(2+) 4,5,9,10,14,15,19,20-octaethyl-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(20),2,4,6(24),7,9,11(23),12,14,16,18-undecaene-21,22-diide has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in industrial processes that require efficient and selective catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of palladium(2+) with various ligands. The palladium center can facilitate electron transfer and activate substrates for chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds include other palladium(2+) complexes with different ligand structures. These compounds share some catalytic properties but differ in their reactivity and selectivity. Examples of similar compounds are:

  • Palladium(2+) acetate
  • Palladium(2+) chloride
  • Palladium(2+) bis(benzonitrile) dichloride The uniqueness of palladium(2+) 4,5,9,10,14,15,19,20-octaethyl-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(20),2,4,6(24),7,9,11(23),12,14,16,18-undecaene-21,22-diide lies in its specific ligand framework, which imparts distinct properties and reactivity.

Properties

Molecular Formula

C36H44N4Pd

Molecular Weight

639.2 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;palladium(2+)

InChI

InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

InChI Key

FVPOYVGWFFRIHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Pd+2]

Origin of Product

United States

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